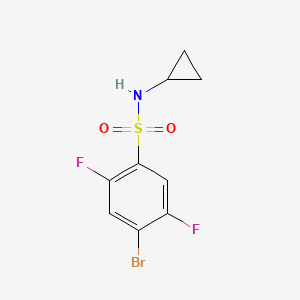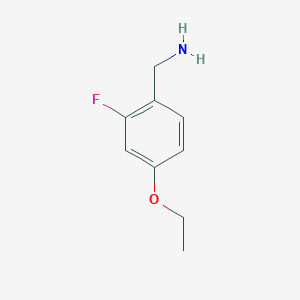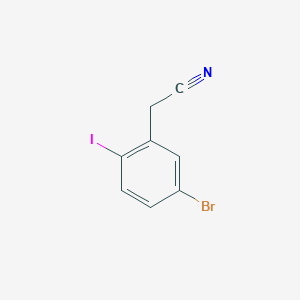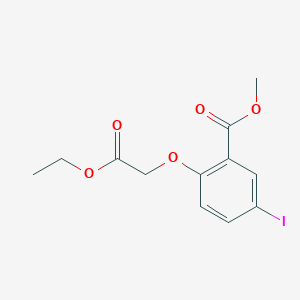![molecular formula C13H17NO B1404210 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane CAS No. 1187087-20-2](/img/structure/B1404210.png)
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane
Overview
Description
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a chemical compound that is part of the family of tropane alkaloids . It has a wide array of interesting biological activities . It is employed as an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of this compound has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex. It is the central core of the family of tropane alkaloids . The InChI code for this compound is1S/C13H17NO/c15-12-10-6-7-11 (13 (16)17-12)14 (10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. A tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 2 has been successfully developed allowing the efficient construction of 8-oxabicyclo [3.2.1]octanes and their analogs with a wide substrate scope .Scientific Research Applications
Synthesis of Chiral Bicyclic Ring Systems
One significant application of 8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves the synthesis of chiral bicyclic ring systems. This compound is used in the creation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. The process includes reactions with phenyl and benzyl amidophosphates and alkyl and benzyl carbamate derivatives of aminoalditols, utilizing (diacetoxyiodo)benzene or iodosylbenzene and iodine. This approach is valuable not only for constructing these bicyclic arrays but also for selective oxidation in carbohydrate synthesis, representing a significant stride in organic chemistry (Francisco, Herrera, & Suárez, 2003).
Efficient Synthesis Process
Another research application involves an efficient synthesis process for 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride. This process starts with 5-hydroxymethyl-2-furfuraldehyde and includes steps like Raney nickel-mediated reduction and conversion to a ditosylate, followed by cyclization with benzylamine. This synthesis path underscores the compound's importance in creating structurally significant and functionally diverse organic molecules (Connolly et al., 2010).
Novel Applications in Organic Synthesis
The compound finds novel applications in organic synthesis, such as the construction of the 6-Oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. This method, involving aza-Prins cyclization, enables the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, showing its versatility in synthesizing complex organic structures (Mahía, Badorrey, Gálvez, & Díaz-de-Villegas, 2017).
Role in Natural Product Synthesis
The compound plays a role in the synthesis and reactivity of functionalized 2,8-diheterobicyclo[3.2.1]octanes, which are pivotal in creating biologically active natural products. Its varied reactivity makes it a valuable building block in modern organic synthesis, demonstrating its importance in both synthetic and natural product chemistry (Flores & Díez, 2014).
Safety and Hazards
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mechanism of Action
Target of Action
The primary target of 8-Benzyl-3-oxa-8-azabicyclo[32The compound is structurally similar to tropane alkaloids , which are known to interact with various biological targets. Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with their targets in a stereoselective manner .
Biochemical Pathways
The specific biochemical pathways affected by 8-Benzyl-3-oxa-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Benzyl-3-oxa-8-azabicyclo[32It is used for the development of pi3k inhibitors , suggesting that it may have a role in regulating cell growth and survival.
Biochemical Analysis
Biochemical Properties
8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their function and affecting neurotransmission .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell signaling pathways, particularly those involving acetylcholine. By inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which can impact processes such as muscle contraction, memory formation, and cognitive function . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors involved in cholinergic signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with acetylcholinesterase and nicotinic acetylcholine receptors. By binding to the active site of acetylcholinesterase, it inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, this compound can bind to nicotinic acetylcholine receptors, modulating their function and influencing neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term studies have indicated that continuous exposure to this compound can result in sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle weakness, respiratory distress, and convulsions . These adverse effects are primarily due to excessive accumulation of acetylcholine, which overstimulates cholinergic receptors .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which are then excreted from the body . The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can bind to intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the synaptic cleft . Its activity and function are influenced by its subcellular localization. For instance, its inhibition of acetylcholinesterase occurs primarily in the synaptic cleft, where the enzyme is located . Additionally, post-translational modifications and targeting signals can direct the compound to specific cellular compartments, affecting its activity .
properties
IUPAC Name |
8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMFUYFVMLYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}thiomorpholine](/img/structure/B1404128.png)





![4-[3-(4-Methyl-pyridin-3-yl)-2-oxo-imidazolidin-1-yl]-benzoic acid](/img/structure/B1404142.png)


![3-Methyl-4-pyridin-3-ylisoxazolo[3,4-d]pyridazin-7(6h)-one](/img/structure/B1404146.png)

![1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1404148.png)
![(3aR,4R,5R,6aS)-4-((E)-4,4-Difluoro-3-oxooct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1404149.png)
